Albanin A

Vue d'ensemble

Description

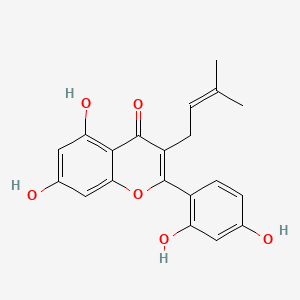

Albanin A is a natural compound found in the roots of the plant species, Trifolium pratense, commonly known as red clover. It is a member of the flavonoid family and has been studied extensively due to its potential therapeutic properties.

Applications De Recherche Scientifique

Neuroprotection

Albanin A: has been identified as a flavonoid that can inhibit glutamate release. This action is crucial because excessive glutamate release can lead to neuronal damage. By reducing Ca2+/calmodulin/adenylate cyclase 1 (AC1) activation in synaptosomes, Albanin A exerts neuroprotective effects in vivo .

Anti-inflammatory Activity

This compound also displays anti-inflammatory activity, which could be beneficial in treating various inflammatory diseases .

Adenylate Cyclase Inhibition

As an inhibitor of adenylate cyclase, particularly AC1, Albanin A may have potential applications in conditions where modulation of cAMP levels is therapeutic .

Synaptosomal Regulation

By affecting synaptosomes, which are pinched-off nerve endings that contain synaptic vesicles and neurotransmitters, Albanin A could be significant in studies related to synaptic transmission and neurological disorders .

Mécanisme D'action

Target of Action

Albanin A, a flavonoid derived from the root bark of Morus alba L., primarily targets the Ca2+/calmodulin/adenylate Cyclase 1 (AC1) in synaptosomes . AC1 is an enzyme that plays a crucial role in the conversion of ATP to cAMP, a critical second messenger involved in many biological responses. The activation of AC1 is dependent on calcium ions (Ca2+) and the protein calmodulin .

Mode of Action

Albanin A suppresses glutamate release by decreasing the activation of Ca2+/calmodulin/adenylate Cyclase 1 (AC1) in synaptosomes . By inhibiting the activation of AC1, Albanin A reduces the production of cAMP, thereby affecting the downstream signaling pathways that rely on this second messenger .

Biochemical Pathways

The primary biochemical pathway affected by Albanin A is the glutamate signaling pathway. Glutamate is a major excitatory neurotransmitter in the nervous system. By suppressing glutamate release, Albanin A can modulate neuronal activity and exert neuroprotective effects .

Result of Action

The primary result of Albanin A’s action is the suppression of glutamate release, leading to neuroprotective effects in vivo . Additionally, Albanin A has been reported to have anti-inflammatory activity .

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-14-19(25)18-16(24)8-12(22)9-17(18)26-20(14)13-6-4-11(21)7-15(13)23/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIIIPKLVSSAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223580 | |

| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Albanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Albanin A | |

CAS RN |

73343-42-7 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73343-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073343427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Albanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 227 °C | |

| Record name | Albanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

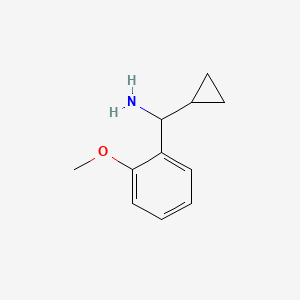

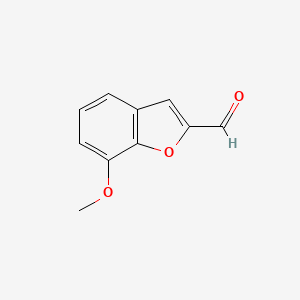

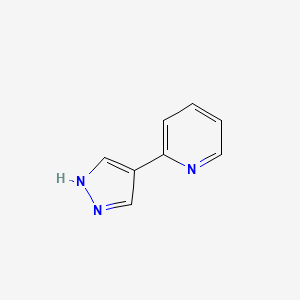

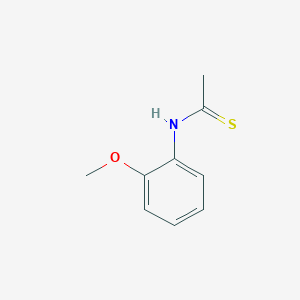

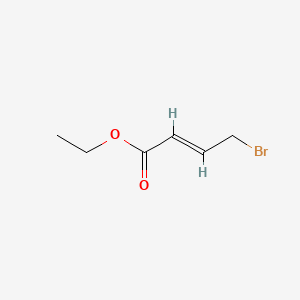

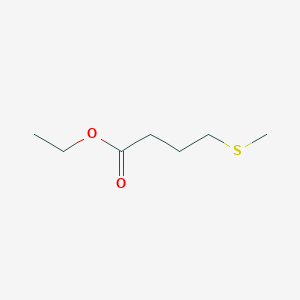

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Albanin A affect glutamate release in the brain?

A1: Albanin A has been shown to suppress the release of glutamate in rat brain synaptosomes (nerve endings). It achieves this by inhibiting the Ca2+/calmodulin/adenylate cyclase 1 (AC1) pathway. [] Essentially, Albanin A prevents the excessive influx of calcium ions into nerve endings, which is a key trigger for glutamate release.

Q2: What is the significance of inhibiting glutamate release?

A2: Excessive glutamate release is implicated in excitotoxicity, a process that damages and kills neurons in various neurological disorders. By suppressing glutamate release, Albanin A may offer neuroprotective effects. In fact, studies show that pre-treatment with Albanin A significantly reduces neuronal damage in a rat model of kainic acid-induced excitotoxicity, a condition mimicking the effects of excessive glutamate. []

Q3: Does Albanin A have any effect on pancreatic lipase?

A3: Yes, Albanin A, alongside other compounds isolated from Artocarpus nitidus, has demonstrated inhibitory effects on pancreatic lipase. This enzyme plays a crucial role in fat digestion, and its inhibition is a target for managing obesity. []

Q4: Could Albanin A be useful for managing obesity through appetite suppression?

A4: Recent research suggests that Morus alba extracts enriched in Albanin A, alongside Kuwanon G, exhibit promising appetite-suppressing effects. In both acute and long-term studies using rodent models, the extract led to significant reductions in food intake and body weight. These findings highlight the potential of Albanin A as a therapeutic agent for managing obesity. []

Q5: What is the molecular formula and weight of Albanin A?

A5: While a direct mention of Albanin A's molecular formula and weight is absent from the provided excerpts, its structure is consistently described as a prenylated flavonoid. This implies the presence of a flavonoid core structure modified by the addition of isoprenoid groups.

Q6: What spectroscopic techniques are typically used to elucidate the structure of Albanin A?

A6: Researchers frequently employ a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), to determine the structure of Albanin A. [] NMR provides detailed information about the compound's carbon and hydrogen framework, while ESI-MS helps determine its molecular weight and fragmentation pattern.

Q7: How does the presence of a prenyl group influence the biological activity of Albanin A and similar compounds?

A7: The introduction of an isoprenoid moiety, such as a prenyl group, to a non-isoprenoid polyphenol significantly enhances its inhibitory effect on melanin production. This is evident in compounds like Albanin A, artocarpin, and cudraflavone C, all of which exhibit potent anti-melanogenic activity in B16 melanoma cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)

![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)

![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)

![9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-](/img/structure/B1598796.png)